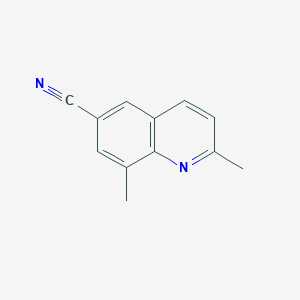
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine is an organic compound with the molecular formula C8H11ClN3 It is a derivative of pyrazine, featuring a cyclopropane ring attached to the nitrogen atom of the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyrazine and cyclopropanamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the amine group.
Reaction: The deprotonated amine then reacts with 3-chloropyrazine to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanone.
Reduction: Formation of N-((3-Chloropyrazin-2-yl)methyl)cyclopropylamine.
Substitution: Formation of N-((3-Aminopyrazin-2-yl)methyl)cyclopropanamine.
Applications De Recherche Scientifique
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound can be used as a building block in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((3-Bromopyrazin-2-yl)methyl)cyclopropanamine
- N-((3-Fluoropyrazin-2-yl)methyl)cyclopropanamine
- N-((3-Methylpyrazin-2-yl)methyl)cyclopropanamine
Uniqueness
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H10ClN3 |
|---|---|
Poids moléculaire |
183.64 g/mol |
Nom IUPAC |
N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H10ClN3/c9-8-7(10-3-4-11-8)5-12-6-1-2-6/h3-4,6,12H,1-2,5H2 |
Clé InChI |
DQPLYIDVSXGUFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC2=NC=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11909943.png)





![1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylmethanamine](/img/structure/B11909967.png)



![N-[(Trimethylsilyl)methyl]aniline](/img/structure/B11909994.png)



